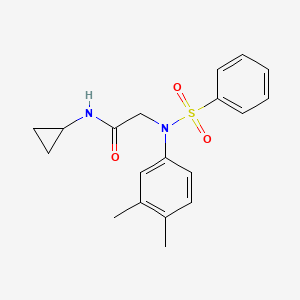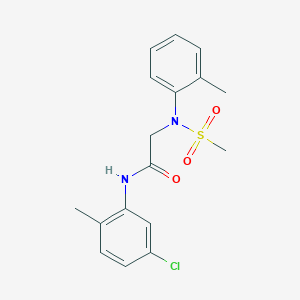
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CSPG, is a chemical compound that has gained significant attention in the field of drug discovery and development. CSPG is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in a variety of physiological and pathological processes.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by inhibiting GSK-3β, which is a key enzyme involved in several signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, protein synthesis, and cell survival. By inhibiting GSK-3β, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including the regulation of glycogen metabolism, protein synthesis, and cell survival. In addition, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of several diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its selectivity and potency as a GSK-3β inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of novel formulations of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in other diseases, such as diabetes and cardiovascular disease. Finally, the identification of new targets for N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide and the development of more potent and selective inhibitors of GSK-3β are also areas of future research.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In bipolar disorder, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to regulate mood-related behaviors in animal models. In cancer, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-8-11-17(12-15(14)2)21(13-19(22)20-16-9-10-16)25(23,24)18-6-4-3-5-7-18/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHBEWMOCTWYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane](/img/structure/B3678480.png)
![5-bromo-2-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678485.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678503.png)

![2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3678523.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678525.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678528.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678554.png)


![4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3678567.png)